N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide (CAS: 895020-85-6) is a benzothiazole-based acetamide derivative with a molecular formula of C₂₁H₁₆FN₃OS and a molecular weight of 377.43 g/mol . The compound features a 6-fluoro-substituted benzothiazole core, a phenoxy group, and a pyridin-3-ylmethyl moiety.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S/c22-16-8-9-18-19(11-16)28-21(24-18)25(13-15-5-4-10-23-12-15)20(26)14-27-17-6-2-1-3-7-17/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYVOZBYXHZILL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 6-fluorobenzoic acid, under acidic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction using phenol and a suitable leaving group, such as a halide.
Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the benzothiazole intermediate with a suitable acylating agent, such as acetyl chloride, in the presence of a base.
Introduction of the Pyridinylmethyl Group:
Industrial Production Methods
Industrial production methods for this compound typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and continuous processing .
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell growth and proliferation, such as kinases and G-protein-coupled receptors.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway, leading to inhibition of cell growth and induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The compound’s analogs can be categorized based on variations in three key regions:
Benzothiazole Substitution : Fluorine at position 6 vs. other substituents (e.g., trifluoromethyl, methoxy).
Acetamide Linkage: Presence of phenoxy vs. other aryl or heteroaryl groups.
Pyridine Modifications : Pyridin-3-ylmethyl vs. unmodified pyridin-3-yl or alternative aromatic systems.
Table 1: Structural and Functional Comparison of Key Analogs
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Fluorine substitution reduces susceptibility to oxidative metabolism, contrasting with methyl or methoxy groups in analogs .
Biological Activity
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Molecular Formula : C17H16FN3O2S
- Molecular Weight : 345.39 g/mol
- IUPAC Name : this compound
Structural Features
| Feature | Description |
|---|---|
| Fluorine Substitution | Enhances binding affinity and selectivity |
| Benzothiazole Ring | Imparts unique pharmacological properties |
| Phenoxy Group | Influences solubility and bioavailability |
| Pyridine Moiety | Potentially involved in receptor interactions |
This compound operates through various biological pathways. Its mechanism includes:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in tumor progression.
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) may lead to downstream signaling effects that impact cellular proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest it may disrupt bacterial cell wall synthesis or function as an efflux pump inhibitor.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound against various cancer cell lines and microbial strains. The following table summarizes the findings:
Case Studies
- Antitumor Efficacy : In a study assessing the compound's efficacy against pancreatic cancer cells (Mia PaCa-2), it was found to induce apoptosis through the activation of caspase pathways, leading to reduced tumor growth in xenograft models.
- Antimicrobial Properties : A series of experiments demonstrated that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the benzothiazole and phenoxy groups can significantly influence biological activity. For instance:
- Fluorine Substitution : Enhances lipophilicity and cellular uptake.
- Pyridine Modification : Alters receptor binding affinity, impacting therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
